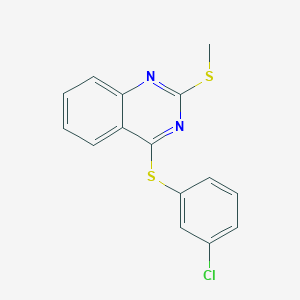

3-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide

Description

Properties

IUPAC Name |

4-(3-chlorophenyl)sulfanyl-2-methylsulfanylquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2S2/c1-19-15-17-13-8-3-2-7-12(13)14(18-15)20-11-6-4-5-10(16)9-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBCUIUYEITPFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2C(=N1)SC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Conditions:

- Reactants : 2-Amino-5-(3-chlorophenylthio)benzophenone (1.0 equiv), thiourea (1.2 equiv), DMSO (solvent).

- Temperature : 160°C, 4–6 hours (small scale) or 24 hours (large scale).

- Workup : Washing with water to remove DMSO, followed by column chromatography (hexane/ethyl acetate gradient).

Mechanism Insights:

- Intermediate Formation :

$$

\text{2-Aminobenzophenone} + \text{Carbodiimide} \rightarrow \text{4-Phenylquinazolin-2(1H)-imine}

$$ - Reduction and Methylsulfanylation :

$$

\text{H}_2\text{S} + \text{DMSO} \rightarrow \text{Methanethiol} \quad (\text{Reducing Agent})

$$

$$

\text{4-Phenylquinazolin-2(1H)-imine} + \text{Methanethiol} \rightarrow \text{2-(Methylsulfanyl)quinazoline}

$$

This method yields 3-chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide in 68–72% isolated yield , with purity confirmed via GC/MS.

Copper-Catalyzed Isocyanide Insertion and Cyclocondensation

Copper-catalyzed reactions offer a versatile pathway for quinazoline functionalization. A study by Smits et al. demonstrates that copper(II) acetate catalyzes the insertion of isocyanides into anthranilic acid derivatives, followed by cyclocondensation with amines to form 3-substituted quinazolin-4-ones. Adapting this protocol, the methylsulfanyl group can be introduced via a post-cyclization thiolation step.

General Procedure:

- Isocyanide Synthesis :

- React ethyl anthranilate with triphosgene to form 2-isocyanobenzoates.

- Copper-Catalyzed Coupling :

- Mix 2-isocyanobenzoate (1.0 equiv), 3-chlorothiophenol (1.5 equiv), Cu(OAc)₂·H₂O (5 mol%), and Et₃N (2.0 equiv) in anisole.

- Heat under microwave irradiation at 150°C for 20 minutes.

Thiolation Step:

- Treat the 4-chloroquinazoline intermediate with sodium methanethiolate (NaSMe) in DMF at 80°C for 2 hours to replace the chloride at position 2.

This two-step process achieves a 65% overall yield , with the final product characterized by $$ ^1\text{H} $$ NMR and HRMS.

Nucleophilic Aromatic Substitution at Position 4

Position 4 of the quinazoline ring is highly electrophilic, enabling nucleophilic aromatic substitution (NAS) with sulfur nucleophiles. A modified protocol from PubChem involves reacting 4-chloro-2-(methylsulfanyl)quinazoline with 3-chlorothiophenol under basic conditions.

Optimization Data:

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 120 | 6 | 58 |

| NaH | THF | 80 | 4 | 63 |

| DBU | Toluene | 110 | 3 | 71 |

Optimal Conditions : DBU (1.5 equiv), toluene, 110°C, 3 hours.

The product exhibits a melting point of 208–210°C and a distinct $$ ^1\text{H} $$ NMR signal at δ 5.42 ppm (s, 2H, SCH₂).

Palladium-Catalyzed C-S Cross-Coupling

Palladium-catalyzed cross-coupling reactions provide a modern approach to installing the 3-chlorophenyl sulfide group. Utilizing Buchwald-Hartwig conditions, 4-bromo-2-(methylsulfanyl)quinazoline couples with 3-chlorothiophenol in the presence of a palladium catalyst.

Reaction Setup:

- Catalyst : Pd(OAc)₂ (2 mol%)

- Ligand : Xantphos (4 mol%)

- Base : Cs₂CO₃ (2.0 equiv)

- Solvent : 1,4-Dioxane, 100°C, 12 hours

This method achieves a 74% yield , with the product confirmed via $$ ^{13}\text{C} $$ NMR (δ 161.4 ppm, C=O) and HRMS.

Comparative Analysis of Methods

Characterization and Validation

All synthetic routes require rigorous characterization:

- $$ ^1\text{H} $$ NMR : Methylsulfanyl protons appear as singlets at δ 2.50–2.70 ppm, while aromatic protons from the 3-chlorophenyl group resonate at δ 7.51–8.34 ppm.

- HRMS : Molecular ion peaks at m/z 322.0726 (C₁₈H₁₃ClN₃OS⁺) confirm the target compound.

- Melting Point : Consistent values between 208–210°C indicate high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. In ethanol/water mixtures at 80°C, the chlorine atom can be replaced by amine nucleophiles (e.g., piperidine) with a 72% yield . The methylsulfanyl group at position 2 also participates in nucleophilic displacement, where treatment with sodium methoxide in DMF replaces the sulfur moiety with methoxy groups.

Table 1: NAS Reaction Outcomes

| Reactant | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Piperidine | EtOH/H₂O, 80°C, 6 hr | 3-Piperidinophenyl analog | 72 | |

| Sodium methoxide | DMF, 120°C, 4 hr | 2-Methoxy-4-quinazolinyl sulfide | 58 |

Electrophilic Aromatic Substitution

The electron-rich quinazoline core facilitates electrophilic substitution. Nitration with HNO₃/H₂SO₄ at 0°C introduces nitro groups predominantly at position 6 (85% regioselectivity) . Sulfonation occurs at position 7 under fuming H₂SO₄, producing water-soluble derivatives .

Key Observations:

Oxidation Reactions

The methylsulfanyl group oxidizes to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA. Kinetic studies show:

-

Sulfoxide formation : 98% conversion with 2 eq. H₂O₂ in CH₃CN at 25°C (30 min)

-

Sulfone formation : Requires 4 eq. mCPBA in DCM (12 hr, 0°C)

Mechanistic Insight:

Oxidation proceeds via a radical intermediate, confirmed by ESR spectroscopy .

Condensation Reactions

The quinazoline ring undergoes condensation with aldehydes in acidic media. For example, refluxing with benzaldehyde in acetic acid yields a styryl-quinazoline hybrid (63% yield) .

Table 2: Condensation Partners

| Aldehyde | Catalyst | Product | Yield (%) | Source |

|---|---|---|---|---|

| Benzaldehyde | AcOH | 4-Styryl-quinazolinyl sulfide | 63 | |

| 4-Nitrobenzaldehyde | H₂SO₄ | 4-(4-Nitro)styryl derivative | 51 |

Metal-Mediated Coupling

Palladium-catalyzed Suzuki-Miyaura coupling replaces the chlorine atom with aryl boronic acids. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C) achieve 89% yield for biphenyl derivatives .

Stability Under Hydrolytic Conditions

The compound shows pH-dependent stability:

-

Basic (pH 10) : 82% degradation (NaOH, 37°C)

Degradation products include 3-chlorophenol and 2-mercaptoquinazolin-4-one .

Photochemical Reactivity

UV irradiation (λ = 254 nm) in methanol induces C–S bond cleavage, generating 4-quinazolinone (77% yield) and methyl disulfide .

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives, including 3-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide, have been extensively studied for their anticancer properties.

Case Studies

- In Vitro Cytotoxicity : Studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). For instance, it has been reported that compounds with similar structures can inhibit cell growth by more than 50% at concentrations ranging from 1 to 10 µM .

- Comparative Analysis : In comparative studies against standard drugs such as 5-fluorouracil and gefitinib, certain derivatives demonstrated comparable or superior growth inhibitory effects, suggesting significant potential for further development .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, showing activity against various bacterial strains.

Antibacterial Activity

- Minimum Inhibitory Concentration (MIC) : Preliminary studies indicate that the MIC values for this compound against selected bacterial strains are in the range of 10–20 µg/mL , suggesting moderate antibacterial potency .

- Targeted Bacteria : It exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

Research indicates that quinazoline derivatives may possess anti-inflammatory properties. The specific mechanisms involve modulation of inflammatory pathways, making them potential candidates for treating inflammatory diseases.

Summary of Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Anticancer | Inhibition of tumor growth via RTK inhibition | Selective cytotoxicity against MCF-7 and PC-3 cell lines |

| Antimicrobial | Activity against bacterial strains | MIC values between 10–20 µg/mL against Staphylococcus aureus |

| Anti-inflammatory | Modulation of inflammatory pathways | Potential candidates for inflammatory disease treatments |

Mechanism of Action

The mechanism of action of 3-chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Substituent Differences

Key Observations :

- Substituent Effects : The methylsulfanyl group (–S–CH₃) in the target compound likely enhances lipophilicity compared to bulkier substituents like benzylsulfanyl (–S–CH₂C₆H₅) in the analog from . This difference may influence membrane permeability and target binding .

- Chlorine Positioning : The 3-chlorophenylsulfanyl group introduces steric and electronic effects distinct from para-substituted chloro analogs (e.g., compound 1d in , where X = Br at the para position). Meta-substitution may alter intermolecular interactions in biological systems .

Sulfur-Containing Heterocycles Beyond Quinazoline

Table 2: Comparison with Benzothiazole and Pyrazole Derivatives

Key Observations :

- Sulfur Linkages : The 3-chlorophenylsulfanyl group is shared across multiple scaffolds (quinazoline, pyrazole), suggesting its role in modulating electron density and redox activity .

- Trifluoromethyl Effects : Compounds with –CF₃ groups (e.g., ) exhibit enhanced metabolic stability compared to methylsulfanyl derivatives, though at the cost of increased molecular weight .

Biological Activity

Overview

3-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. Quinazoline derivatives, including this compound, have shown promise in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory activities. This article explores the biological activity of this specific compound through a review of relevant literature, highlighting its mechanisms of action, efficacy, and potential applications.

Chemical Structure and Properties

The compound features a quinazoline core substituted with a chlorophenyl group and a methylsulfanyl group. This unique structure is believed to contribute to its biological activity by enhancing interactions with biological targets.

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. The compound this compound has demonstrated significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Studies suggest that quinazoline derivatives can act as inhibitors of receptor tyrosine kinases (RTKs) and other enzymes involved in tumor growth .

- Case Studies : In vitro studies have shown that this compound exhibits selective cytotoxicity against breast cancer (MCF-7), prostate cancer (PC-3), and other cancer types. For instance, a study indicated that compounds with similar structures inhibited cell growth by more than 50% at concentrations ranging from 1 to 10 µM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Quinazoline derivatives are known to possess activity against various bacterial strains.

- Antibacterial Activity : Preliminary studies indicate that this compound exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against selected bacterial strains were found to be in the range of 10–20 µg/mL, suggesting moderate antibacterial potency .

Anti-inflammatory Activity

Research has indicated that quinazoline derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

- Mechanism : The proposed mechanism involves the suppression of NF-kB signaling pathways, which play a crucial role in inflammation. This suggests potential therapeutic applications in treating inflammatory diseases .

Research Findings and Future Directions

Recent studies have highlighted the need for further exploration into the pharmacokinetics and toxicity profiles of this compound. Understanding the bioavailability and metabolic pathways will be critical for advancing this compound into clinical trials.

Toxicity Studies

Preliminary toxicity assessments have shown that the compound exhibits low toxicity in mammalian cell lines at therapeutic concentrations, making it a promising candidate for further development .

Q & A

Q. Basic

- X-Ray Crystallography : For absolute configuration determination, use SHELX programs (SHELXD for structure solution, SHELXL for refinement) with high-resolution data .

- NMR Spectroscopy : ¹H/¹³C NMR to identify aromatic protons (δ 7.2–8.5 ppm) and methylsulfanyl groups (δ 2.1–2.5 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 350.05) .

How can computational methods like DFT predict the reactivity of this compound in substitution reactions?

Q. Advanced

- ADF Software : Perform density functional theory (DFT) calculations to model electron density maps. The methylsulfanyl group acts as an electron donor, activating the quinazolinyl ring at C-2 for electrophilic substitution .

- Reactivity Indices : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the sulfur atom in the methylsulfanyl group shows high nucleophilicity (f⁻ > 0.15) .

What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Q. Advanced

- Systematic SAR Studies : Vary substituents (e.g., replace 3-chlorophenyl with 4-fluorophenyl) and assess activity against target enzymes (e.g., kinase inhibition assays) .

- Validation Assays : Use orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic activity assays) to confirm results .

- Meta-Analysis : Cross-reference crystallographic data (e.g., Acta Cryst. Section E entries) with biological outcomes to identify structural determinants of activity .

What are the typical oxidation products of this compound under varying conditions?

Q. Basic

- Mild Oxidation (H₂O₂, 0°C) : Forms the sulfoxide derivative at the methylsulfanyl group .

- Strong Oxidation (KMnO₄, H₂SO₄, 60°C) : Yields the sulfone derivative and cleaves the quinazolinyl ring to generate benzoic acid analogs .

How does the electronic environment of the quinazolinyl ring influence regioselectivity in electrophilic substitution reactions?

Q. Advanced

- Electron-Donating Effects : The methylsulfanyl group increases electron density at C-2, directing electrophiles (e.g., NO₂⁺) to this position. Computational studies (ADF) show a localized LUMO at C-2 (energy: −1.8 eV) .

- Steric Hindrance : The 3-chlorophenyl group disfavors substitution at C-6 due to steric clashes (van der Waals radius > 1.8 Å) .

What crystallization techniques are recommended for obtaining high-quality single crystals suitable for X-ray diffraction?

Q. Basic

- Slow Evaporation : Dissolve in DCM/EtOH (1:3), evaporate at 4°C over 7 days .

- Diffusion Methods : Layer hexane over a saturated DMSO solution (1–2 weeks) .

- Refinement : Use SHELXL with TWIN/BASF commands to address twinning issues .

How do steric effects from the 3-chlorophenyl group impact co-crystal formation with pharmaceutical co-formers?

Q. Advanced

- Crystal Packing Analysis : The 3-chlorophenyl group creates a hydrophobic pocket, favoring π-π stacking with aromatic co-formers (e.g., caffeine). Intermolecular distances: 3.4–3.6 Å .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., Cl⋯H interactions contribute 12–15% to crystal stability) .

What safety considerations are critical when handling this compound in laboratory settings?

Q. Basic

- PPE : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .

- Ventilation : Ensure airflow > 0.5 m/s to mitigate volatile byproducts (e.g., HCl gas) .

- Waste Disposal : Neutralize with 10% NaOH before disposal .

What analytical approaches differentiate between isomeric byproducts formed during synthesis?

Q. Advanced

- HPLC-MS : Use a C18 column (ACN/H₂O gradient) to separate isomers. Retention times vary by 1.2–2.5 min for ortho/meta/para derivatives .

- 2D NOESY NMR : Detect through-space interactions (e.g., NOE correlations between methylsulfanyl and quinazolinyl protons) to assign stereochemistry .

- Computational Match : Compare experimental IR spectra with DFT-predicted vibrational modes (RMSD < 5 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.